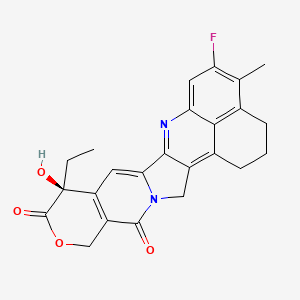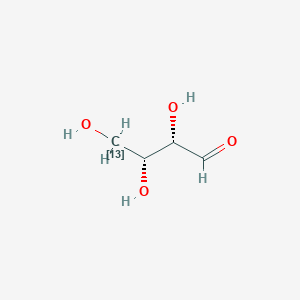
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is a stereoisomeric compound with significant importance in organic chemistry and biochemistry. It is characterized by its three hydroxyl groups and an aldehyde group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 typically involves the manipulation of functional groups on precursor molecules. One common method is the directed manipulation of functional groups at specific carbon atoms of a precursor like D-glucose . This process often involves steps such as epoxidation, dihydroxylation, or aminohydroxylation to introduce the necessary hydroxyl groups in a stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts such as carbonyl reductase from specific bacteria to catalyze the asymmetric reduction of ketoesters . This method is environmentally friendly and suitable for large-scale production due to its high yield and stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 exerts its effects involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes, influencing their activity and stability . The aldehyde group can also participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Amino-2-hydroxydecanoic acid: A non-proteinogenic amino acid with similar stereochemistry.
(2S,3R)-3-Methylglutamate: An amino acid derivative with similar functional groups.
Uniqueness
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is unique due to its specific combination of three hydroxyl groups and an aldehyde group, which provides it with distinct reactivity and versatility in chemical synthesis and biological applications .
Eigenschaften
Molekularformel |
C4H8O4 |
|---|---|
Molekulargewicht |
121.10 g/mol |
IUPAC-Name |
(2S,3R)-2,3,4-trihydroxy(413C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i2+1 |
InChI-Schlüssel |
YTBSYETUWUMLBZ-NKJBUKNRSA-N |
Isomerische SMILES |
[13CH2]([C@H]([C@@H](C=O)O)O)O |
Kanonische SMILES |
C(C(C(C=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


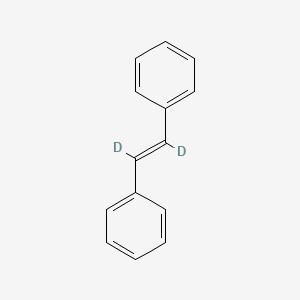
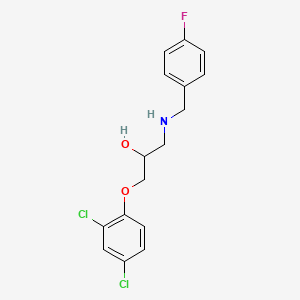
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
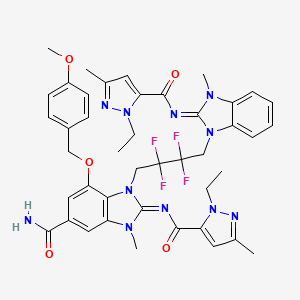
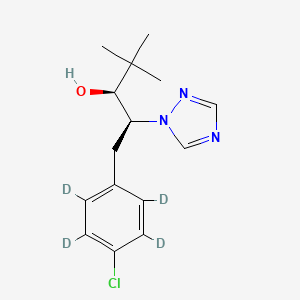

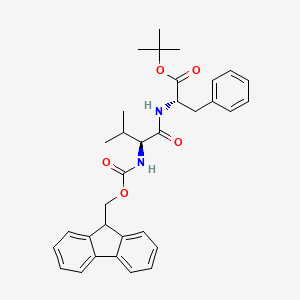
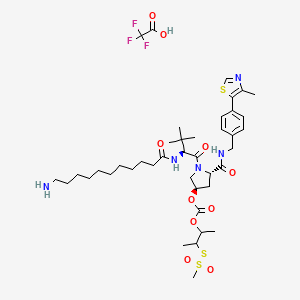
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
